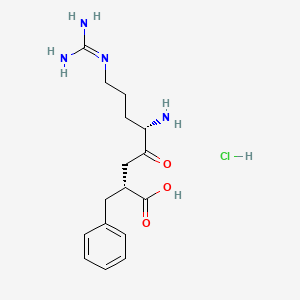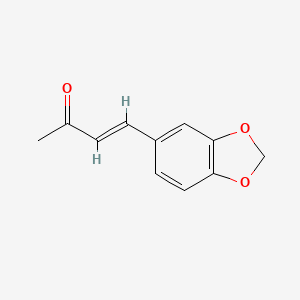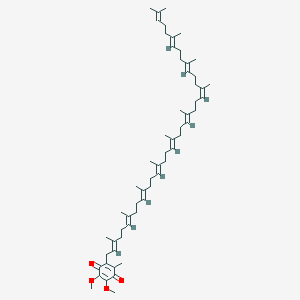
Cobalt-pentammine cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The cobalt-pentammine cation is a coordination complex consisting of a cobalt(III) ion surrounded by five ammonia molecules. This compound is a classic example of a coordination complex, where the central metal ion is bonded to multiple ligands. The this compound is often represented as [Co(NH₃)₅]³⁺. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cobalt-pentammine cation typically involves the reaction of cobalt(II) salts with ammonia in the presence of an oxidizing agent. One common method is to start with cobalt(II) chloride (CoCl₂·6H₂O) and react it with an excess of ammonia in an aqueous solution. The mixture is then oxidized using hydrogen peroxide (H₂O₂) or oxygen (O₂) to convert cobalt(II) to cobalt(III), forming the cobalt-pentammine complex .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. Industrial methods may also employ continuous flow reactors to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: The cobalt-pentammine cation undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under certain conditions.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), oxygen (O₂).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Substitution Reagents: Hydrochloric acid (HCl), water (H₂O).
Major Products:
Reduction Products: Cobalt(II) complexes.
Substitution Products: Complexes with different ligands, such as [Co(NH₃)₄Cl]²⁺.
Aplicaciones Científicas De Investigación
The cobalt-pentammine cation has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Medicine: Explored for potential therapeutic applications, including as a precursor for radiopharmaceuticals.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Mecanismo De Acción
The mechanism of action of the cobalt-pentammine cation involves its ability to undergo ligand exchange and redox reactions. The cobalt(III) center can coordinate with various ligands, altering its chemical properties and reactivity. In biological systems, the this compound can interact with nucleic acids and proteins, potentially affecting their function and stability . The pathways involved in these interactions often include the formation of coordination bonds and the stabilization of specific molecular conformations .
Comparación Con Compuestos Similares
Cobalt-hexammine cation ([Co(NH₃)₆]³⁺): Similar to cobalt-pentammine but with six ammonia ligands. It is more stable and less reactive due to the higher coordination number.
Cobalt-tetrammine cation ([Co(NH₃)₄]²⁺): Contains four ammonia ligands and is less stable compared to cobalt-pentammine.
Uniqueness: The cobalt-pentammine cation is unique due to its intermediate stability and reactivity, making it a versatile compound for various chemical reactions and applications. Its ability to undergo ligand exchange and redox reactions with relative ease sets it apart from other cobalt-ammonia complexes .
Propiedades
Número CAS |
44236-77-3 |
|---|---|
Fórmula molecular |
CoH10N5-2 |
Peso molecular |
139.05 g/mol |
Nombre IUPAC |
azanide;cobalt(3+) |
InChI |
InChI=1S/Co.5H2N/h;5*1H2/q+3;5*-1 |
Clave InChI |
GRXNZLXIWGCYFY-UHFFFAOYSA-N |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+3] |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+3] |
Sinónimos |
Co-pentammine cation cobalt-pentammine cation |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1233055.png)


![(20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione](/img/structure/B1233060.png)



![N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide](/img/structure/B1233068.png)
![(1S,3R,8S)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1233069.png)
